2-Methylisoindoline-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-12-6-7-4-2-3-5-8(7)9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13) |
InChI Key |
KSMXGUQXDJJPNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2C1C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 2 Methylisoindoline 1 Carboxamide and Its Derivatives
Retrosynthetic Analysis of the 2-Methylisoindoline-1-carboxamide Core Structure
A retrosynthetic analysis of the this compound structure provides a logical framework for planning its synthesis by disconnecting the target molecule into simpler, readily available starting materials. The core structure features an isoindoline (B1297411) ring, an N-methyl group, and a C1-carboxamide functionality.
The primary disconnection points are:
C(1)-C(O) bond (Amide bond): The most intuitive disconnection is the amide bond, leading to a 2-methylisoindoline-1-carboxylic acid precursor and ammonia (B1221849) (or an ammonia equivalent). This is a standard C-N bond disconnection.
N(2)-C(1) and C(7a)-C(1) bonds (Isoindoline ring): The isoindoline ring itself can be disconnected. A key disconnection is the N(2)-C(1) bond, which simplifies the structure to an ortho-substituted toluene (B28343) derivative. For instance, a disconnection of the N-C bond and the adjacent C-C bond points towards precursors like 2-(aminomethyl)benzoic acid derivatives.
N(2)-CH₃ bond (N-Methylation): The bond between the isoindoline nitrogen and the methyl group can be broken, suggesting a late-stage N-methylation of a parent isoindoline-1-carboxamide.
These disconnections lead to several potential synthetic pathways starting from simple aromatic precursors such as phthalic anhydride (B1165640), 2-acetylbenzonitrile, or ortho-substituted benzoic acids.
Established Synthetic Routes for Isoindoline-1-carboxamide Scaffolds
Established methods for synthesizing the isoindoline-1-carboxamide scaffold involve a stepwise construction of the heterocyclic system and subsequent functionalization.
The formation of the isoindoline ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to construct this bicyclic system. ontosight.ai
Intramolecular Cyclization: A common approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, the reduction of N-alkylphthalimides, which can be synthesized from phthalic anhydride and an appropriate amine, can yield the isoindoline ring. ontosight.ai Another pathway is the cyclization of o-xylylene (B1219910) dibromide with a primary amine.
Radical Cyclization: Cascade radical cyclization reactions offer a powerful method for constructing complex ring systems. For instance, the FeCl₃-promoted oxidative radical cyclization of an active methine substrate containing both an allyl and a phenyl group can be used to build the 1H-benzo[f]isoindole structure, demonstrating the utility of radical processes in forming isoindole frameworks. mdpi.com
Reductive Cyclization: The reductive cyclization of 2-cyanobenzaldehydes or 2-cyanobenzoic acids with an amine in the presence of a reducing agent is a direct method to form the isoindoline core.
Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as tandem aza-Heck-Suzuki and aza-Heck-carbonylation reactions, have been employed to synthesize complex γ-lactams, including isoindolinone derivatives. nih.gov
These cyclization reactions can be broadly categorized based on the bond formation as either exo or endo closures. For the formation of the five-membered isoindoline ring, exo cyclization is generally favored. libretexts.org
The carboxamide group is a key functional group in many biologically active molecules. ontosight.ainih.govnih.gov Its introduction onto the isoindoline scaffold can be achieved through several standard transformations.
From a Carboxylic Acid: The most common method involves the coupling of an isoindoline-1-carboxylic acid with an amine (in this case, ammonia or an ammonium (B1175870) salt) using a peptide coupling agent.
From an Ester: An isoindoline-1-carboxylate ester can be converted to the corresponding carboxamide via aminolysis.
From a Nitrile: Hydrolysis of a 1-cyanoisoindoline precursor under controlled conditions can yield the primary carboxamide.
Via Grignard Reagents: Reaction of an isoindoline-1-carboxylic ester with a Grignard reagent followed by hydrolysis can also be a route, although less direct for a simple carboxamide.
The functionalization of the carboxamide itself, such as N-alkylation or N-arylation, allows for the synthesis of a diverse library of derivatives.
Introducing the methyl group at the N2 position is a critical step in the synthesis of the target molecule. This can be accomplished at different stages of the synthetic sequence.
Direct N-Methylation: The most straightforward approach is the direct methylation of the secondary nitrogen of a pre-formed isoindoline-1-carboxamide or its precursor. researchgate.net Common methylating agents include methyl iodide, dimethyl sulfate, or methyl triflate, typically in the presence of a base to deprotonate the nitrogen.
Using a Methylated Starting Material: Alternatively, the synthesis can begin with a methylated starting material. For example, using methylamine (B109427) in the initial ring-forming reaction (e.g., with o-xylylene dibromide or in a reductive amination process) will directly install the N-methyl group. The synthesis of 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid from trimellitic anhydride and N-methylformamide is an example of incorporating the N-methyl group early in the synthesis. chemicalbook.com
Reductive Amination: Reductive amination of an appropriate aldehyde precursor with methylamine is another effective strategy for incorporating the N-methyl group during the formation of the heterocyclic ring.
Advanced Synthetic Approaches Applicable to this compound
Modern synthetic chemistry has seen the rise of powerful techniques that allow for the rapid construction of complex molecules, such as multi-component reactions (MCRs). beilstein-journals.orgorganic-chemistry.orgnih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. beilstein-journals.orgfrontiersin.org The Ugi four-component reaction (U-4CR) is particularly noteworthy. nih.govnih.gov It typically involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.gov
This reaction can be ingeniously adapted to synthesize isoindolinone and isoindoline carboxamide scaffolds. By using a bifunctional starting material, a post-Ugi cyclization can be triggered to form the desired heterocyclic ring. For example, using an ortho-formylbenzoic acid derivative as the aldehyde component in an Ugi reaction with methylamine, an isocyanide, and a suitable fourth component can lead to an intermediate that, upon intramolecular cyclization (lactamization), yields a 2-methylisoindolinone derivative. beilstein-journals.org
A specific strategy involves the Ugi reaction of 2-nitrobenzoic acid derivatives. The resulting Ugi adduct can undergo an intramolecular SNAr reaction, where the peptidyl position displaces the nitro group to form the isoindolinone ring. researchgate.net This approach allows for the creation of complex isoindolinones in a diversity-oriented synthesis. researchgate.net The versatility of the Ugi reaction allows for the introduction of various substituents, making it a powerful tool for creating libraries of isoindoline-1-carboxamide derivatives for biological screening. acs.orgmdpi.com
Strecker Reaction-Based Syntheses of 3-Oxoisoindoline-1-carboxamides
The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids and their derivatives. wikipedia.orgnih.gov The classic reaction involves a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source (like hydrogen cyanide or a salt such as KCN) to form an α-aminonitrile intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate can then be hydrolyzed to yield the corresponding amino acid. masterorganicchemistry.com
The core mechanism proceeds in two main stages. First, the aldehyde or ketone reacts with ammonia or a primary amine to form an imine or iminium ion. wikipedia.orgmasterorganicchemistry.com A nucleophilic cyanide ion then attacks the imine carbon, generating the α-aminonitrile. wikipedia.org The second stage involves the hydrolysis of the nitrile group to a carboxylic acid. masterorganicchemistry.com
While direct literature specifically detailing a Strecker reaction for 3-oxoisoindoline-1-carboxamides is sparse, the principles of the reaction are applicable to the synthesis of its precursors. The synthesis would likely begin with a suitable 2-acylbenzaldehyde or a related ketone. This starting material would undergo a Strecker reaction with an amine (e.g., methylamine) and a cyanide source. The resulting α-aminonitrile could then be subjected to intramolecular cyclization and subsequent hydrolysis of the nitrile to a carboxamide to form the final 3-oxoisoindoline-1-carboxamide (B13102603) structure.
Modern variations of the Strecker reaction often employ catalysts to improve efficiency and control stereochemistry. organic-chemistry.org The use of ketones instead of aldehydes in a Strecker-type reaction can lead to the formation of α,α-disubstituted amino acids, a principle that could be applied to generate substitution at the 1-position of the isoindolinone ring. wikipedia.org
Oxidative Nucleophilic Substitution of Hydrogen (SNH) Methodologies
Oxidative Nucleophilic Substitution of Hydrogen (SNH) represents a powerful and atom-economical method for forming C-N and C-C bonds, bypassing the need for pre-functionalized starting materials. thieme-connect.de This methodology has been effectively applied to the synthesis of complex heterocyclic structures, including 3-oxoisoindoline-1-carboxamide derivatives. rawdatalibrary.net
A notable application involves a sequential four-component Ugi reaction followed by an intramolecular SNH reaction. rawdatalibrary.net This diversity-oriented approach utilizes a nitro group as a directing group to facilitate the key cyclization step. The process begins with a standard Ugi reaction, which brings together four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—in a single step to form an α-acylamino amide intermediate.
In a specific synthetic route, this Ugi product is then treated with a base under mild conditions. rawdatalibrary.net The base promotes an intramolecular nucleophilic attack from a carbanion (generated adjacent to the isocyanide-derived carboxamide) onto the nitro-activated aromatic ring. The subsequent elimination of the nitro group's elements and rearomatization constitutes the SNH reaction, directly yielding the 3-oxoisoindoline-1-carboxamide core. rawdatalibrary.net
The key advantages of this SNH-based approach include:
High Atom Economy: Most atoms from the starting materials are incorporated into the final product. rawdatalibrary.net
Aerobic Oxidation: The reaction can often proceed using air as the oxidant. rawdatalibrary.net
Mild Conditions: The reactions are typically run under mild thermal conditions. rawdatalibrary.net
High Selectivity: The method demonstrates high regio- and chemoselectivity, providing good to excellent yields of the desired products. rawdatalibrary.net
Stereoselective Synthesis and Enantiomeric Resolution of Chiral this compound Analogs
Many biologically active molecules are chiral, with their therapeutic effects often residing in a single enantiomer. Consequently, the development of methods for both the direct synthesis of a specific enantiomer (stereoselective synthesis) and the separation of racemic mixtures (enantiomeric resolution) is critical.
Stereoselective Synthesis: The goal of stereoselective synthesis is to produce a single stereoisomer of a chiral molecule. For isoindolinone derivatives, this can be achieved through various strategies. Asymmetric Strecker reactions, for instance, use a chiral auxiliary or a chiral catalyst to control the stereochemical outcome. wikipedia.org By replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine, it is possible to induce asymmetry and produce a chiral product. wikipedia.org Another approach involves the stereoselective reaction of N-hydroxyphthalimides with electron-deficient alkynes, which can be directed by the choice of catalyst (e.g., Bu₃P or K₂CO₃) to yield specific (Z) or (E) isomers of 3-methyleneisoindolin-1-ones, which are structurally related to the target compounds. nih.gov
Enantiomeric Resolution: Enantiomeric resolution is the process of separating a racemic mixture into its individual, pure enantiomers. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, resolution requires introducing a chiral element to create diastereomers, which have different physical properties (e.g., solubility) and can be separated. libretexts.org
A common method is diastereomeric salt formation . A racemic chiral acid, for example, can be reacted with an enantiomerically pure chiral base (a resolving agent) like brucine (B1667951) or (R)-1-phenylethylamine. libretexts.orgopenstax.org This reaction produces a mixture of two diastereomeric salts (e.g., R-acid/R-base and S-acid/R-base). openstax.org These salts can then be separated by fractional crystallization. wikipedia.org After separation, an acid-base workup removes the resolving agent, yielding the pure enantiomers of the original compound. wikipedia.orglibretexts.org
Another powerful technique is chiral column chromatography , often using High-Performance Liquid Chromatography (HPLC). mdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com For example, the enantiomers of a chiral δ-lactam, structurally similar to the isoindolinone core, were successfully separated using a Chiralpak IC column, allowing for the isolation of the pure enantiomers. mdpi.com The absolute configuration of the separated enantiomers can then be determined using techniques like X-ray crystallography. mdpi.com
Design and Synthesis of Structurally Modified this compound Analogs for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity and properties. This process involves the systematic design, synthesis, and biological evaluation of a series of structural analogs. nih.govnih.gov
The design process for analogs of this compound would focus on modifying specific parts of the molecule. Key positions for modification could include:
The aromatic ring of the isoindolinone core (e.g., introducing various substituents like halogens, alkyl, or alkoxy groups).
The nitrogen atom of the isoindolinone (substituting the methyl group with other alkyl or aryl groups).
The carboxamide functional group (e.g., creating secondary or tertiary amides with different substituents).
Once designed, these analogs are synthesized, often in a library format. For instance, a series of carboxamide-based pyrazoline analogs were synthesized by reacting different chalcone (B49325) precursors with semicarbazide (B1199961) or thiosemicarbazide. nih.govnih.gov A similar strategy could be applied to the isoindolinone scaffold. In another study focused on hNK-3 receptor antagonists, researchers synthesized a series of 2-phenylquinoline-4-carboxamide (B4668241) analogs by enlarging the aromatic moiety at the 2-position and making other modifications to study the impact on activity. nih.gov
After synthesis and purification, the analogs are subjected to biological assays to determine their activity (e.g., IC₅₀ values against a specific enzyme or receptor). nih.govnih.gov The data from these assays are then compiled to build an SAR model. This model helps identify which structural features are essential for activity, which are detrimental, and which can be modified to improve properties like potency or selectivity.
Below is an illustrative data table, similar to what would be generated in an SAR study, showing hypothetical analogs and their resulting biological activity.
Table 1: Illustrative SAR Data for Hypothetical this compound Analogs
| Compound ID | R¹ Substituent (on Aromatic Ring) | R² Substituent (on Amide Nitrogen) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 1 | H | H | 15.2 |
| 2a | 4-Cl | H | 8.5 |
| 2b | 4-F | H | 9.1 |
| 2c | 4-CH₃ | H | 12.8 |
| 3a | H | CH₃ | 18.9 |
| 3b | H | Cyclopropyl | 22.4 |
| 4a | 4-Cl | CH₃ | 5.3 |
| 4b | 4-F | CH₃ | 6.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Methylisoindoline 1 Carboxamide Analogs
Fundamental Principles of SAR Applied to 2-Methylisoindoline-1-carboxamide and Related Compounds
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. The core principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, such as this compound, and observing the corresponding changes in biological activity, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.
For the isoindoline-1-carboxamide scaffold, SAR studies typically investigate three main regions of the molecule:
The N-substituent on the isoindoline (B1297411) ring.
The isoindoline ring system itself.
The carboxamide functional group.
Modifications to these regions can influence a variety of factors including the compound's binding affinity to its biological target, its selectivity for that target over others, and its pharmacokinetic properties. For instance, the addition of bulky substituents may enhance or diminish activity depending on the size and shape of the target's binding pocket. Similarly, altering the electronic properties of the molecule by introducing electron-donating or electron-withdrawing groups can affect its ability to form crucial interactions, such as hydrogen bonds or electrostatic interactions, with the target protein. A central goal of these studies is to develop a comprehensive SAR model that can predict the activity of novel analogs, thereby streamlining the design and synthesis of more effective compounds.
Positional and Substituent Effects on Biological Activity
The biological activity of this compound analogs can be significantly modulated by the nature and position of various substituents. The following sections explore the specific effects of modifications to the N-methyl group, the isoindoline ring, and the carboxamide functionality.
The isoindoline ring system forms the core scaffold of this compound and its integrity and substitution pattern are vital for biological activity. Modifications to this bicyclic system can take several forms, including the introduction of substituents on the aromatic ring or alterations to the heterocyclic portion of the ring.
In a series of indole-2-carboxamide analogs, which share structural similarities with the isoindoline-1-carboxamide scaffold, substitutions on the indole (B1671886) ring were found to significantly impact activity. For example, the presence of a chloro or fluoro group at the C5 position was shown to enhance potency at the CB1 receptor. nih.gov This indicates that the electronic and steric properties of substituents on the aromatic portion of the ring system can fine-tune the compound's interaction with its biological target.
The table below illustrates the impact of ring system variations on the activity of selected compounds.
| Compound ID | Core Ring System | Key Substituents | Target | Activity (IC₅₀) |
| Compound 37 | Indoline | Varied | IDO1 | Good Potency |
| Compound 41 | 3-Azaindoline | Varied | IDO1 | Good Potency |
| Analog of 1 | 1H-indole-2-carboxamide | C5-chloro, C3-short alkyl | CB1 | Enhanced Potency |
This table is for illustrative purposes and the data is generalized from the text.
The carboxamide functional group is a cornerstone of the biological activity of this compound and its analogs. This group is a versatile hydrogen bond donor and acceptor, and its presence is often essential for anchoring the ligand to its target protein. nih.gov In many cases, the carboxamide moiety mimics the nicotinamide (B372718) portion of NAD+, a key substrate for enzymes like PARP. researchgate.net
Studies on various carboxamide-containing compounds have consistently highlighted the importance of this functional group. For instance, in a series of 3-oxoisoindoline-4-carboxamide (B1419123) PARP inhibitors, the primary amide was shown to be frozen into its biologically active conformation through an intramolecular hydrogen bond with the carbonyl oxygen of the scaffold. researchgate.net This pre-organization of the pharmacophore is thought to enhance binding affinity. The carboxamide group's ability to form specific hydrogen bonds with amino acid residues in the target's active site is a recurring theme in the SAR of these compounds. nih.gov
The interaction of metal ions with carboxamide groups in protein structures has also been studied, revealing the capacity of the carboxamide to act as a ligand for metal coordination. nih.gov This further underscores the versatile role of this functional group in molecular recognition. The deprotonated carboxamidate 'N' donors have been explored as ligands that can stabilize metal ions in unusual oxidation states, making them valuable in the design of bio-inspired catalysts. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
To move beyond the qualitative principles of SAR, researchers often employ Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating a set of numerical descriptors for each molecule and then using statistical methods to correlate these descriptors with the observed activity.
Two-dimensional QSAR (2D-QSAR) is a widely used approach that relies on molecular descriptors calculated from the 2D representation of a molecule. nih.gov These descriptors can be broadly categorized into several classes, including:
Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., branching indices, connectivity indices).
Electronic descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms).
Physicochemical descriptors: These relate to properties such as lipophilicity (e.g., logP) and molecular size (e.g., molecular weight, molar refractivity).
In a typical 2D-QSAR study, a dataset of compounds with known biological activities is first compiled. Then, a large number of 2D descriptors are calculated for each compound. mdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that can predict the biological activity based on a subset of the most relevant descriptors. nih.govpensoft.netresearchgate.net
For example, in a QSAR study of indole-2-carboxamides, it was found that the charge at specific atoms in the indole ring was a crucial descriptor for predicting antiobesity activity. researchgate.net In another study on 1H-3-indolyl derivatives, 2D-QSAR modeling was used to identify the most promising candidates for in vitro antioxidant activity evaluation. nih.gov The analysis of the selected descriptors in a QSAR model can provide valuable insights into the structural features that are important for activity. For instance, a model might reveal that low lipophilicity and a large dipole moment are favorable for the desired biological effect. pensoft.netresearchgate.net
The table below provides examples of common 2D descriptors and their potential influence on biological activity, as suggested by various QSAR studies.
| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |
| Electronic | Dipole Moment | Can affect interactions with polar residues in the binding site. |
| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and solubility. |
| Topological | Molecular Volume | Steric effects; can impact how well the molecule fits into the binding pocket. |
| Electronic | Atomic Partial Charges | Important for electrostatic interactions and hydrogen bonding. |
This table provides a generalized overview of descriptor classes and their relevance.
By leveraging the power of 2D-QSAR and molecular descriptor analysis, medicinal chemists can prioritize the synthesis of new analogs of this compound that are most likely to exhibit improved biological activity, thereby accelerating the drug discovery process.
Advancements in the Rational Design of this compound Analogs: A Focus on SAR, Bioisosterism, and Fragment-Based Strategies
The exploration of this compound and its derivatives continues to be a significant area of research in medicinal chemistry. The development of novel analogs with optimized properties relies heavily on a deep understanding of their structure-activity relationships (SAR). Modern computational chemistry techniques, including three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, bioisosteric replacement strategies, and fragment-based drug design, are pivotal in guiding the rational design of these compounds.
Mechanistic Investigations of Biological Activities of 2 Methylisoindoline 1 Carboxamide and Its Derivatives
Identification and Validation of Molecular Targets
The initial step in understanding a compound's biological effect is the identification and validation of its direct molecular targets. Isoindoline (B1297411) derivatives have been found to interact with a range of enzymes, receptors, and nucleic acids. doaj.org
Isoindoline derivatives have demonstrated inhibitory activity against several key enzyme families implicated in various diseases. doaj.orgbenthamdirect.com This broad activity highlights the versatility of the isoindoline scaffold in designing targeted enzyme inhibitors. nih.gov
Carbonic Anhydrase (CA): Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes. nih.gov Certain derivatives, such as compounds 2c and 2f from one study, showed more potent inhibition of hCA I and hCA II than the standard inhibitor Acetazolamide (AAZ). nih.gov These compounds exhibited inhibitory constants (Ki) in the low nanomolar range, indicating a high affinity for the enzymes' active sites. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Isoindolinone Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
|---|---|---|---|
| Derivative 2c | 16.09 ± 4.14 | 14.87 ± 3.25 | nih.gov |
| Derivative 2f | 11.48 ± 4.18 | 9.32 ± 2.35 | nih.gov |
| Acetazolamide (Standard) | 436.20 | 93.53 | nih.gov |
Cyclooxygenase (COX): Derivatives of isoindoline have been evaluated as inhibitors of COX-1 and COX-2 enzymes. researchgate.net In one study, a series of isoindoline 2-substituted derivatives of α-amino acids showed varied inhibitory activity. researchgate.net For COX-2, several compounds demonstrated significant inhibition, with IC50 values in the micromolar range, suggesting that the physicochemical properties of these derivatives influence their inhibitory activity and selectivity over COX-1 and COX-2. researchgate.net
Tyrosine Kinases: Isoindoline derivatives have been identified as inhibitors of tyrosine kinase receptors, which are enzymes crucial for cancer cell reproduction. doaj.org Specifically, computational modeling studies have explored isoindoline-1-one-based derivatives as inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a lipid kinase involved in cell proliferation and metastasis in gastric cancer. mdpi.com
Acetylcholinesterase (AChE): In the context of neurodegenerative diseases like Alzheimer's, isoindoline derivatives have been designed as AChE inhibitors. hilarispublisher.com A series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent inhibitory activity, with some compounds showing IC50 values significantly lower than the reference drug rivastigmine. nih.gov For instance, para-fluoro substituted derivatives exhibited the highest potency with an IC50 of 2.1 μM. nih.gov Molecular modeling suggested these compounds could interact with both the catalytic and peripheral active sites of the enzyme. nih.gov
The interaction of isoindoline derivatives with cell surface receptors, particularly G-Protein-Coupled Receptors (GPCRs), is a key area of investigation for their application in various therapeutic areas.
G-Protein-Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that mediate a wide range of physiological processes. nih.gov Serotonin (B10506) receptors, a major family within the GPCR superfamily, are critical for mood regulation and cognition. nih.gov Isoindole derivatives have been investigated for their ability to modulate the trimonoamine modulating system (TMMS) by affecting serotonin, dopamine, and norepinephrine (B1679862) transporters, which are closely linked to GPCR signaling. google.com
Serotonin Receptors: As part of the GPCR family, serotonin (5-HT) receptors are targets for neuropsychiatric drugs. nih.gov The development of ligands that selectively target specific 5-HT receptor subtypes is a significant challenge due to structural similarities. nih.gov Research into isoindole derivatives aims to achieve more balanced modulation of monoamine systems, including serotonin pathways. google.com
CCR5: The C-C chemokine receptor type 5 (CCR5) is a GPCR that acts as a coreceptor for HIV-1 entry and is a receptor for chemokines like RANTES and MIP-1α/β. nih.gov Studies have shown that different domains of the CCR5 receptor are involved in binding to its various ligands. nih.gov While direct binding studies with 2-methylisoindoline-1-carboxamide are not specified, the broader class of heterocyclic compounds is often explored for activity at such chemokine receptors.
Direct interaction with DNA is a mechanism of action for many anticancer agents. These agents can interfere with DNA replication and transcription, leading to cell death. nih.gov
DNA Intercalation: Some classes of anticancer drugs function by intercalating, or inserting themselves, between the base pairs of the DNA double helix. nih.gov This action can unwind the helix and inhibit processes like replication. nih.gov Theoretical studies on derivatives of 9-aminoacridine, which can be linked to a carboxamide side chain, have investigated their base sequence preferences for DNA intercalation. nih.gov Research on novel phthalazine (B143731) derivatives, which share structural similarities with isoindoles, confirmed their ability to act as DNA intercalators, with some compounds showing IC50 values for DNA intercalation in the micromolar range. nih.gov
Table 2: DNA Intercalating Activity of a Phthalazine Derivative
| Compound | DNA Intercalating IC50 (µM) | Reference |
|---|---|---|
| Phthalazine Derivative 9d | 26.19 ± 1.14 | nih.gov |
Elucidation of Molecular Mechanisms of Action in Cellular Systems
Following target engagement, a cascade of intracellular events is triggered. Research has focused on how isoindoline derivatives modulate these cellular signaling pathways and affect fundamental processes like cell division and survival.
NRF2 Signaling Pathway in Oxidative Stress Response: The Nrf2 (nuclear erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response. nih.gov Activation of Nrf2 is a promising therapeutic strategy for neurodegenerative diseases characterized by oxidative stress. nih.govnih.gov Studies on newly synthesized isoindoline-dione derivatives have shown they can protect neuronal-like cells from oxidative stress. nih.gov These compounds were observed to increase the gene expression of NRF2 and its associated downstream antioxidant enzymes, thereby reducing intracellular reactive oxygen species. nih.gov
A primary goal of anticancer therapy is to induce cell death in malignant cells, often by disrupting the cell cycle. Isoindoline derivatives have been shown to induce various forms of programmed cell death.
Apoptosis and Necrosis: Apoptosis is a form of programmed cell death crucial for eliminating damaged cells. N-substituted isoindoline-1,3-dione derivatives have been investigated for their ability to induce cell death in blood cancer cell lines. researchgate.net One derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, was found to induce both apoptosis and necrosis in Raji cells. researchgate.net Flow cytometry analysis quantified the percentage of cells undergoing these death processes after treatment. researchgate.net For instance, after a 48-hour treatment, the population of apoptotic and necrotic Raji cells increased significantly compared to control cells. researchgate.net Similarly, other carboxamide derivatives have been shown to induce apoptosis, as measured by flow cytometry and fluorescence microscopy, which detects nuclear condensation and cell shrinkage. nih.gov
Table 3: Induced Cell Death in Raji Cells by an Isoindoline-1,3-dione Derivative
| Treatment Concentration (48h) | Apoptotic/Necrotic Cells (%) | Reference |
|---|---|---|
| 0.5 µg/mL | ~32% | researchgate.net |
| 1 µg/mL | ~53% | researchgate.net |
| Control | 0.9% | researchgate.net |
Mitotic Catastrophe: Mitotic catastrophe is a form of cell death that occurs due to aberrant mitosis. nih.govresearchgate.net It is often characterized by the formation of large, multinucleated cells. nih.govresearchgate.net Exposure of cancer cells to certain chemotherapeutic agents can induce a halt in the G2/M phase of the cell cycle, leading to mitotic catastrophe. nih.gov This cell death mechanism can proceed through both caspase-dependent and caspase-independent pathways. nih.govresearchgate.net Interfering with the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of mitotic progression, is one strategy to promote mitotic catastrophe in cancer cells. springernature.com
Anti-Inflammatory Mechanisms
While direct studies on the anti-inflammatory mechanisms of this compound are not extensively documented in publicly available research, the activities of structurally related isoquinoline-1-carboxamide (B73039) derivatives provide significant insights into potential pathways. Research on these analogs suggests a potent inhibitory effect on key inflammatory signaling cascades.
One of the primary proposed mechanisms is the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) trigger the phosphorylation of MAPKs, which in turn activates the NF-κB pathway. nih.govnih.gov This leads to the translocation of NF-κB into the nucleus, where it upregulates the expression of a variety of pro-inflammatory genes. nih.gov
Derivatives of the closely related isoquinoline-1-carboxamide have been shown to suppress the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), in LPS-stimulated microglial cells. nih.govnih.gov This suppression is attributed to the inhibition of IκB phosphorylation, a critical step in the activation of NF-κB. nih.govnih.gov Furthermore, some analogs have demonstrated the ability to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of key inflammatory mediators. nih.govnih.gov Certain phthalimide (B116566) analogs, which share structural similarities, have also been shown to reduce the production of TNF-α and CXCL-1 in models of articular inflammation. nih.gov
The following table summarizes the observed anti-inflammatory effects of related carboxamide derivatives.
| Compound Class | Key Mechanistic Findings | Affected Mediators |
| Isoquinoline-1-carboxamides | Inhibition of MAPKs/NF-κB pathway, Abatement of IκB phosphorylation | ↓ IL-6, ↓ TNF-α, ↓ NO, ↓ iNOS, ↓ COX-2, ↑ IL-10 |
| Phthalimide analogs | Reduction of pro-inflammatory cytokine and chemokine production | ↓ TNF-α, ↓ CXCL-1 |
Antiviral Replication Cycle Interference
The antiviral activity of isoindoline derivatives has been more directly investigated, particularly in the context of coronaviruses such as SARS-CoV-2. The primary mechanism of action identified is the inhibition of the papain-like protease (PLpro), a critical viral enzyme. nih.gov
PLpro plays a crucial role in the viral replication cycle by cleaving the viral polyproteins (pp1a and pp1ab) at specific sites to release individual non-structural proteins (nsps). nih.govnih.gov These nsps are essential for the assembly of the viral replication and transcription complex (RTC), which is responsible for replicating the viral RNA genome. By inhibiting PLpro, isoindoline-based compounds effectively block the maturation of these essential viral proteins, thereby halting the formation of the RTC and preventing viral replication. nih.gov
Furthermore, PLpro has deubiquitinating and deISGylating activity, meaning it can remove ubiquitin and ISG15 modifications from host cell proteins. This function helps the virus to evade the host's innate immune response. nih.gov Inhibition of PLpro by compounds like isoindoline derivatives can therefore also interfere with this viral immune evasion strategy. nih.gov Studies on related compounds have shown that effective inhibition of viral replication is often achieved when the inhibitor is present at the early stages of infection, consistent with the targeting of polyprotein processing. nih.gov
Establishing Structure-Mechanism Relationships for this compound Analogs
Structure-activity relationship (SAR) studies on isoindoline-based inhibitors of SARS-CoV-2 PLpro have provided valuable insights into the chemical features that govern their antiviral potency. These studies highlight the importance of the isoindoline scaffold and the influence of various substituents on binding affinity and inhibitory activity.
For isoindoline analogs, the unsubstituted core structure itself has demonstrated promising inhibitory activity against PLpro. nih.gov The introduction of substituents at the 5-position of the isoindoline ring has been shown to modulate this activity. For instance, the presence of hydrogen-bond-donating groups such as a hydroxyl (-OH) or an amino (-NH2) group at the 5-position resulted in only a slight reduction in binding affinity compared to the unsubstituted analog. nih.gov
In contrast, modifications to other parts of the broader benzamide (B126) and isoindoline inhibitor series have shown more dramatic effects. For example, in a series of related benzamide inhibitors, the electronic properties of substituents play a key role. A methyl group, which has a moderate electron-donating effect, was found to be more beneficial for activity than a trifluoromethyl group, which has a strong electron-withdrawing effect. nih.gov This suggests that the electronic landscape of the molecule is a critical determinant of its interaction with the PLpro active site.
The following table summarizes the structure-activity relationships for isoindoline analogs as SARS-CoV-2 PLpro inhibitors.
| Compound ID (Analog) | Substitution | PLpro Inhibitory Activity (IC50) | Key Observation |
| 14h | Unsubstituted Isoindoline | 2.9 ± 0.2 µM | Most promising isoindoline compound. |
| 14l | 5-OH | Similar to 14h | H-bond donor at 5-position is well-tolerated. |
| 14k | 5-NH2 | Similar to 14h | H-bond donor at 5-position is well-tolerated. |
These findings underscore that the isoindoline scaffold is a valid and promising starting point for the design of potent antiviral agents. The subtle interplay of steric and electronic factors of substituents on this core structure provides a clear path for future optimization and the development of more effective inhibitors of viral replication.
In Vitro Pharmacological Evaluation of this compound and its Derivatives
Cell-Based Assays for Anticipated Biological Activities (e.g., Antidepressant Activity, Anti-tumorigenic Activity, Antimicrobial Efficacy, Antioxidant Properties, Neuroprotective Effects)
No specific data is available.
Enzyme and Receptor Binding Affinity and Efficacy Studies in Isolated Systems
No specific data is available.
Assays for Modulation of Specific Cellular and Biochemical Processes
No specific data is available.
In Vivo Efficacy Studies in Preclinical Disease Models
Analgesic and Anti-nociceptive Models
No specific data is available.
Antidepressant Behavioral Models
No specific data is available.
A comprehensive understanding of the preclinical pharmacological profile and therapeutic potential of "this compound" would necessitate dedicated research, including its synthesis and subsequent evaluation in a battery of in vitro and in vivo assays.
Anti-tumorigenic Xenograft Models
Comprehensive searches of available scientific literature and databases did not yield specific data regarding the evaluation of this compound in anti-tumorigenic xenograft models. Preclinical xenograft studies are a standard method for assessing the in vivo efficacy of novel anti-cancer compounds, where human tumor cells are implanted into immunocompromised animals to monitor tumor growth inhibition. nih.gov However, no such studies have been published for this compound.
Neuroprotection Models (e.g., Oxidative Stress-Induced Neuronal Damage)
There is no publicly available research on the neuroprotective effects of this compound, specifically in models of oxidative stress-induced neuronal damage. Oxidative stress is a key factor in the pathology of various neurodegenerative diseases, and compounds are often tested for their ability to mitigate this damage. nih.gov While studies exist for other compounds with similar structural motifs, such as 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, which has shown protective effects against oxidative stress, no such data is available for this compound. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Preclinical Research
Detailed preclinical pharmacokinetic and pharmacodynamic characterization for this compound is not available in the public domain.
In Vitro and In Silico Assessment of Absorption and Distribution Properties
Specific in vitro or in silico data on the absorption and distribution properties of this compound are not found in the reviewed literature. Such assessments are crucial in early drug development to predict a compound's behavior in the body. nih.govbenthamscience.com Computational (in silico) tools are often used to predict properties like gastrointestinal absorption and blood-brain barrier penetration. researchgate.netnih.gov Similarly, in vitro assays such as the Caco-2 permeability assay are industry standards for predicting intestinal absorption. nih.gov However, the results of such tests for this compound have not been published.
Evaluation of Metabolic Stability and Biotransformation Pathways
Information regarding the metabolic stability and biotransformation pathways of this compound is not publicly available. The metabolic stability of a compound, often assessed using liver microsomes, is a critical determinant of its pharmacokinetic profile. nih.govresearchgate.netresearchgate.net These studies help in identifying the enzymes responsible for metabolism, such as cytochrome P450 (CYP) isoforms, and in predicting the compound's half-life in the body. xenotech.com For related compounds like N-methylated sulfonylhydrazones, metabolism by CYP enzymes has been demonstrated, but no such characterization exists for this compound. nih.gov
Conclusion
2-Methylisoindoline-1-carboxamide stands as a compound of interest at the frontier of medicinal chemistry. While direct research on this molecule is limited, the established biological activities of its parent scaffold and related derivatives provide a strong rationale for its further investigation. The systematic exploration of its synthesis, chemical properties, and pharmacological profile is a necessary next step to unlock its potential therapeutic value. The insights gained from such studies will not only elucidate the specific contributions of the N-methyl and C-1 carboxamide groups but also pave the way for the development of a new generation of isoindoline-based therapeutics.
Computational Chemistry and Cheminformatics in the Research of 2 Methylisoindoline 1 Carboxamide
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as 2-Methylisoindoline-1-carboxamide, might interact with a protein target at the atomic level.
Prediction of Binding Pockets and Identification of Critical Amino Acid Residues
Molecular docking simulations are crucial for identifying the binding pocket of a target protein where this compound and its derivatives can bind. By analyzing the docked poses, researchers can pinpoint the specific amino acid residues that are critical for the interaction. For instance, in studies of similar carboxamide derivatives, key interactions often involve hydrogen bonds and hydrophobic interactions with residues within the binding site. nih.govmdpi.com The identification of these critical residues is paramount for understanding the mechanism of action and for designing analogs with improved binding affinity and selectivity. The process involves preparing a 3D structure of the target protein and then using a docking algorithm to fit the ligand into the binding site, often defined by a co-crystallized ligand or predicted through computational methods. nih.gov The accuracy of these predictions can be validated by comparing the docked pose with experimental data, such as X-ray crystal structures, where the root mean square deviation (RMSD) between the predicted and actual conformation should ideally be less than 2.0 Å. mdpi.com
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Fructose-1,6-bisphosphatase (FBPase) | Met18, Gly21, Gly26, Leu30, Thr31 | Hydrogen Bonding, Hydrophobic | mdpi.com |
| Bruton's Tyrosine Kinase (BTK) | Glu475, Tyr476, Met477 | Hydrophobic | nih.gov |
| MmpL3 | LEU637, TYR641, PHE644, PHE255, TYR252, ILE248 | Hydrophobic | nih.gov |
Estimation of Ligand-Target Binding Affinities
Beyond predicting the binding mode, molecular docking programs can also estimate the binding affinity between a ligand and its target. This is typically expressed as a scoring function, which calculates the free energy of binding (ΔGbind). A more negative score generally indicates a stronger and more stable interaction. nih.gov These scoring functions take into account various energetic contributions, such as electrostatic and van der Waals interactions. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to refine these binding free energy predictions, providing a more accurate estimation of how strongly a ligand binds to its target. mdpi.com This quantitative assessment is vital for ranking potential drug candidates and prioritizing them for further experimental testing.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-protein complex in a simulated physiological environment. dovepress.comnih.gov For this compound, MD simulations can be used to assess the stability of its binding pose predicted by docking. mdpi.com By analyzing the trajectory of the simulation, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes that might affect its activity. nih.govmdpi.com These simulations are computationally intensive but provide a more realistic representation of the dynamic nature of biological systems.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling
A crucial aspect of drug development is understanding the pharmacokinetic properties of a compound, collectively known as ADME. In silico ADME prediction tools have become increasingly important for the early-stage evaluation of drug candidates, helping to identify potential liabilities that could lead to failure in later stages of development. nih.govresearchgate.net For this compound and its analogs, various computational models can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for causing drug-drug interactions. mdpi.comresearchgate.net These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. Early assessment of these properties allows for the optimization of the chemical structure to improve its drug-like characteristics. eurekaselect.com
| ADME Property | Predicted Value/Characteristic | Significance |
| Gastrointestinal (GI) Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier (BBB) Penetration | Low/High (can be modulated) | Determines CNS effects |
| Cytochrome P450 (CYP) Inhibition | Low | Reduced risk of drug-drug interactions |
| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low | Reduced risk of cardiotoxicity |
Virtual Screening and Design of Focused Chemical Libraries for this compound Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, virtual screening can be used to discover novel analogs with potentially improved activity or a different pharmacological profile. dovepress.com The process often starts with a known active compound or a pharmacophore model that defines the essential structural features required for binding. This information is then used to filter large compound databases. The resulting hits can then be further evaluated using molecular docking and other computational methods before being synthesized and tested experimentally. mdpi.com This iterative process of virtual screening, design, and experimental validation is a powerful strategy for lead optimization.
Quantitative Structure-Property Relationships (QSPR) for Predicting Relevant Molecular Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built by analyzing a dataset of compounds with known properties and identifying the molecular descriptors that best predict those properties. For this compound, QSPR models can be developed to predict a wide range of attributes, including solubility, melting point, and chromatographic retention times. nih.gov These predictions are valuable for guiding the synthesis and formulation of new analogs. By understanding the relationship between structure and property, chemists can design molecules with desired characteristics, such as improved solubility for better oral absorption.
Advanced Analytical and Spectroscopic Characterization in Research of 2 Methylisoindoline 1 Carboxamide
Comprehensive Structural Elucidation Techniques for Novel 2-Methylisoindoline-1-carboxamide Analogs
The synthesis of new chemical entities necessitates a thorough characterization to confirm that the target molecule has been successfully created. For analogs of this compound, this involves a combination of spectroscopic methods that probe the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively. In the study of isoindolinone derivatives, NMR is used to confirm the successful synthesis and assign the absolute configurations of diastereomers. researchgate.net For instance, the analysis of ¹H NMR spectra of isoindolinone L-valinates revealed a doubling of signals in specific regions, confirming the presence of a diastereomeric mixture. researchgate.net
In more complex analogs, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivity between different parts of the molecule. For some N-substituted isoindole-1,3-dione derivatives, full assignment of ¹H and ¹³C resonances was achieved by combining various homonuclear and heteronuclear NMR experiments. mdpi.comacs.org Dynamic NMR experiments can also be employed to study conformational changes in solution. acs.org
Table 1: Example ¹H-NMR Spectral Data for an Isoindole Analog Data for Ethyl 7-cyano-5-nitro-2H-isoindole-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 1.52 | t | 7.17 | 3H | CH₃ |
| 4.59 | q | 7.12 | 2H | CH₂ |
| 7.96 | d | 3.66 | 1H | ArH |
| 8.57 | d | 2.13 | 1H | ArH |
| 8.95 | d | 2.13 | 1H | ArH |
| 11.13 | br | - | 1H | NH |
(Source: Adapted from reference rsc.org)
High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is a powerful technique for accurately determining the molecular weight of a compound. nih.gov Its high precision allows for the calculation of the elemental composition and confirmation of the molecular formula with a high degree of confidence, typically with an error of less than 5 ppm. nih.gov This method is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. In the development of novel isoindolinone analogs, HRMS is a standard method for validating the identity of the final products and key intermediates. researchgate.net For example, in studies of drug compounds, HRMS can provide highly specific information, ensuring reliable identification. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Table 2: Characteristic IR Absorption Frequencies for Amide Functional Groups
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Medium | Often broad due to hydrogen bonding. |
| C=O Stretch (Amide I band) | 1630 - 1690 | Strong | Position is sensitive to resonance and conjugation. youtube.comyoutube.com |
| N-H Bend (Amide II band) | 1550 - 1640 | Medium | Found in primary and secondary amides. youtube.com |
| C-N Stretch | 1300 - 1400 | Medium |
(Source: Adapted from references acs.orgyoutube.comyoutube.com)
X-ray Crystallography for Precise Molecular and Ligand-Protein Co-structure Determination
X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a crystal. This technique yields a three-dimensional model of the molecule, confirming its connectivity, stereochemistry, and conformation in the solid state. For novel isoindole derivatives, single-crystal X-ray diffraction has been used to definitively confirm their structures. rsc.orgrsc.org The analysis reveals critical data such as the crystal system, space group, and unit-cell parameters, which define the crystal lattice. researchgate.net This level of detail is paramount for understanding structure-activity relationships and for computational studies like molecular docking. mdpi.comnih.gov
Table 3: Example Crystallographic Data for Substituted Isoindolinones
| Parameter | (S)-nBu Isoindolinone | Me-BIQ |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | Value | Value |
| b (Å) | Value | Value |
| c (Å) | Value | Value |
| α (°) | 90 | 90 |
| β (°) | 90 | Value |
| γ (°) | 90 | 90 |
(Source: Adapted from reference researchgate.net. Note: Specific cell parameter values were not provided in the abstract.)
Chromatographic and Other Separation Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. Thin-Layer Chromatography (TLC) is widely used for rapid monitoring of reaction progress and preliminary purity checks. mdpi.com
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of final compounds. ptfarm.pl A validated RP-HPLC method can quantitatively determine the purity of a sample, often with detection by UV spectroscopy at a specific wavelength. ptfarm.pl In the synthesis of new chemical analogs, achieving high purity (often >95%) is a prerequisite for subsequent biological testing, and HPLC is the primary method used to confirm this. mdpi.com These methods are also crucial for stability studies, where they are used to separate and quantify the parent compound from its degradation products. ptfarm.pl
Future Directions and Emerging Research Opportunities for 2 Methylisoindoline 1 Carboxamide
Development of Highly Selective and Potent Isoindoline (B1297411) Carboxamide Probes for Biological Systems
A critical step in understanding the therapeutic potential of any compound class is the development of potent and selective chemical probes. For the isoindoline carboxamide family, future research will focus on creating tools to interrogate biological systems with high precision. N-Hydroxy-2-arylisoindoline-4-carboxamides, for instance, have been identified as potent and selective inhibitors of histone deacetylase 11 (HDAC11). nih.gov The discovery and synthesis of this series led to the identification of an advanced analog, FT895, which demonstrates promising cellular activity and pharmacokinetic properties. nih.gov Such compounds serve as invaluable tools to study the specific biology of targets like HDAC11 and to validate their potential in oncology and inflammation. nih.gov
Similarly, research into other isoindoline derivatives has yielded compounds with potent inhibitory activity against serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake, highlighting the potential for developing probes for neurological pathways. nih.gov The development of these selective molecules is essential for elucidating the complex roles of their targets in health and disease.
Table 1: Examples of Selective Isoindoline Carboxamide Derivatives
| Compound Class/Example | Target(s) | Potential Application | Reference |
|---|---|---|---|
| N-Hydroxy-2-arylisoindoline-4-carboxamides (e.g., FT895) | HDAC11 | Biological Probe for Oncology & Inflammation Research | nih.gov |
| Isoindoline Derivative (Compound I-3) | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Probe for Antidepressant Drug Discovery | nih.gov |
Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities
The structural versatility of the isoindoline scaffold suggests that its therapeutic potential is far from fully realized. mdpi.com Current drugs based on this core are used for a variety of conditions, including cancer, inflammation, and hypertension. mdpi.com Future research on 2-Methylisoindoline-1-carboxamide and its derivatives is poised to uncover new applications.
Emerging evidence points toward several promising areas:
Oncology and Inflammation: Selective HDAC11 inhibitors derived from the N-hydroxy-2-arylisoindoline-4-carboxamide scaffold are being explored as potential therapeutics for cancer and inflammatory diseases. nih.gov
Neurodegenerative Diseases: Related isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress inflammation and cell migration in microglial cells, suggesting that isoindoline-based compounds could have beneficial effects in neurodegenerative disorders associated with neuroinflammation. nih.gov
Pain Management: The discovery of potent and selective inhibitors of the Nav1.8 sodium channel, a target for pain, within other carboxamide classes suggests a valuable avenue for isoindoline carboxamides. nih.gov Furthermore, certain isoindoline-1,3-dione derivatives have demonstrated significant analgesic activity, in some cases higher than reference drugs like metamizole (B1201355) sodium. mdpi.comsciforum.net
Antidepressant Activity: Isoindoline derivatives that act as dual 5-HT/NE reuptake inhibitors have shown potent antidepressant effects in preclinical models, indicating a clear path for development in this area. nih.gov
Antimicrobial and Antioxidant Activity: Some novel isoindolinone derivatives have been found to possess multifunctional pharmacological profiles, including carbonic anhydrase inhibition alongside significant antioxidant and antimicrobial properties. nih.gov
Table 2: Potential Therapeutic Indications for the Isoindoline Carboxamide Scaffold
| Therapeutic Area | Biological Target/Activity | Rationale/Finding | Reference(s) |
|---|---|---|---|
| Oncology | HDAC11 Inhibition | Potent and selective inhibitors show promising cellular activity. | nih.gov |
| Inflammation | HDAC11 Inhibition, NF-κB Pathway Inhibition | Suppression of pro-inflammatory mediators. | nih.govnih.gov |
| Neurodegenerative Disorders | Inhibition of Microglial Activation | Related scaffolds show anti-inflammatory and anti-migratory effects in brain immune cells. | nih.gov |
| Pain | Nav1.8 Inhibition, Analgesic Activity | High analgesic activity demonstrated in preclinical models for related structures. | nih.govmdpi.comsciforum.net |
| Depression | Serotonin and Norepinephrine Reuptake Inhibition | Dual inhibitors exhibit potent antidepressant activity in vivo. | nih.gov |
Optimization of Pharmacological Profiles through Advanced Medicinal Chemistry Strategies
While a promising scaffold, lead compounds based on this compound often require significant structural modification to achieve optimal drug-like properties. nih.gov Advanced medicinal chemistry strategies are crucial for overcoming challenges such as poor metabolic stability, low solubility, and off-target effects.
Key optimization strategies for future development include:
Metabolism-Guided Optimization: As demonstrated with tryptophanol-derived isoindolinones, metabolic weak spots in a molecule can be identified and addressed. Strategies such as inserting a bromine atom can stabilize the indole (B1671886) pyrrole (B145914) ring against oxidative metabolism, while protecting the indole nitrogen can also enhance metabolic stability. mdpi.com
Fragment-Based and Structure-Based Design: These approaches use structural information from protein-ligand complexes to guide the rational design of more potent and selective compounds. frontiersin.org Techniques like fragment growing, linking, or merging allow for the systematic expansion of a small fragment hit into a lead compound with improved affinity and pharmacological properties. frontiersin.org
Structural Simplification: For complex natural product-derived scaffolds, a key strategy is to simplify the structure by, for example, removing non-essential chiral centers. This can reduce synthetic difficulty and improve pharmacological properties. nih.gov
Table 3: Medicinal Chemistry Strategies for Optimizing Isoindoline Carboxamides
| Strategy | Goal | Example/Application | Reference(s) |
|---|---|---|---|
| Metabolism-Guided Modification | Enhance Metabolic Stability | Bromine insertion at the indole C2 position to block oxidative metabolism. | mdpi.com |
| Scaffold Hopping | Improve ADME Properties | Replacing a core structure to enhance solubility and pharmacokinetics. | nih.govchemrxiv.org |
| Fragment-Based Drug Discovery (FBDD) | Increase Potency and Affinity | Growing a small fragment hit within the target's binding site to generate a larger, high-affinity molecule. | frontiersin.org |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in the Discovery and Optimization of Isoindoline Carboxamide Derivatives
The discovery and optimization of new drugs is a time-consuming and expensive process. mdpi.com Artificial intelligence and machine learning are revolutionizing this landscape by accelerating timelines and improving the quality of candidate molecules. mdpi.comfnasjournals.com For the isoindoline carboxamide class, AI/ML can be applied across the entire discovery pipeline.
Future applications include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel isoindoline carboxamide derivatives before they are synthesized. fnasjournals.com This allows researchers to prioritize the most promising candidates, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new isoindoline carboxamide structures from scratch, tailored to bind to a specific biological target with desired properties. mdpi.com These models can explore a vast chemical space to propose innovative molecules that a human chemist might not conceive.
Hit-to-Lead Optimization: AI can guide the optimization process by suggesting specific modifications to a lead compound to improve its activity and pharmacokinetic profile. mdpi.com Reinforcement learning, for example, can be used to navigate the chemical space around a hit molecule to find optimized derivatives. researchgate.net
Autonomous Discovery Platforms: The integration of AI with robotic synthesis and high-throughput screening can create closed-loop, autonomous platforms. colab.ws Such systems can design, synthesize, test, and learn from the results in an iterative cycle, dramatically accelerating the discovery of functional molecules. colab.ws
Collaborative and Interdisciplinary Research Approaches for Comprehensive Understanding
The complexity of modern drug discovery necessitates a departure from siloed research efforts. A comprehensive understanding of the therapeutic potential of this compound and its derivatives can only be achieved through robust, interdisciplinary collaborations. nih.gov
Future progress will depend on the synergy between:
Medicinal and Synthetic Chemists: To design and create novel compounds and libraries for screening. nih.gov
Biologists and Pharmacologists: To perform in vitro and in vivo assays to determine biological activity, mechanism of action, and efficacy. nih.gov
Structural Biologists: To solve the 3D structures of isoindoline carboxamides bound to their protein targets, providing critical insights for rational drug design. nih.gov
Computational Chemists and Data Scientists: To develop and apply AI/ML models for predictive modeling, de novo design, and data analysis. fnasjournals.comnih.gov
By integrating expertise from these diverse fields, research teams can more effectively navigate the challenges of drug discovery, from initial hit identification to the selection of a clinical candidate. This collaborative approach ensures that all critical aspects of a potential new drug are considered, maximizing the chances of success.
Q & A
Q. What are the optimal synthetic routes for 2-Methylisoindoline-1-carboxamide, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., isoindoline derivatives) with carboxamide-forming reagents. Key parameters include:
- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to form the isoindoline backbone .
- Temperature Control : Maintaining 60–80°C to minimize side reactions and optimize stereochemistry .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
Standardization requires detailed documentation of stoichiometry, purification steps (e.g., column chromatography), and validation via NMR and HPLC (≥95% purity) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : H/C NMR to verify substituent positions and stereochemistry .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile by-products .
- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNO, MW 176.21 g/mol) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Systematic Review Frameworks : Follow Cochrane guidelines to assess study bias, heterogeneity, and experimental variables (e.g., cell lines, dosage ranges) .
- Meta-Analysis : Pool data from independent studies to identify trends, using statistical models (e.g., random-effects) to account for variability .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzymatic systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners .
- Kinetic Studies : Measure enzyme inhibition (IC) under varying substrate concentrations to determine competitive/non-competitive binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites, validated by mutagenesis assays .
Q. How can structural modifications of this compound enhance selectivity for therapeutic targets?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., halogenation at position 5 or methyl group replacement) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxamide) using 3D-QSAR models .
- In Silico Screening : Predict ADMET properties (e.g., LogP, bioavailability) to prioritize analogs for in vitro testing .
Data Management and Reporting
Q. What are the best practices for documenting and sharing synthetic protocols and spectral data for this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Record reaction parameters, yields, and spectral peaks in searchable formats .
- Supporting Information : Deposit raw NMR/MS data in public repositories (e.g., PubChem) with hyperlinks in publications .
- Reproducibility Checklists : Include step-by-step purification methods and troubleshooting notes (e.g., handling hygroscopic intermediates) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
